Product packaging for 5-(1-Adamantyl)-2-furoic acid(Cat. No.:CAS No. 543694-49-1)

5-(1-Adamantyl)-2-furoic acid

Cat. No.: B2418117
CAS No.: 543694-49-1
M. Wt: 246.306
InChI Key: SCAJVICIOWBOON-UHFFFAOYSA-N
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Description

Contextualization within Adamantane-Furan Hybrid Chemistry Research

The investigation of 5-(1-Adamantyl)-2-furoic acid is deeply rooted in the broader field of adamantane-furan hybrid chemistry. Adamantane (B196018), a tricyclic hydrocarbon, is prized in drug design for its unique properties. nih.gov Its rigid and lipophilic nature can enhance the biological activity of a parent molecule and improve its pharmacological profile. nih.gov The introduction of an adamantane group into a drug's structure is a well-established strategy to increase its ability to cross cell membranes and interact with biological targets. nih.gov

Furan (B31954), a heterocyclic aromatic compound, and its derivatives are also significant in medicinal chemistry. slideshare.net The furan ring is a versatile scaffold found in numerous biologically active compounds. slideshare.netontosight.ai The combination of these two moieties in adamantane-furan hybrids creates a novel chemical space with the potential for unique biological activities. nih.govslideshare.net Researchers are exploring how the synergistic interplay between the adamantane and furan components can lead to new therapeutic agents.

Historical Perspectives on Furoic Acid Derivatives in Academic Inquiry

The study of furoic acid and its derivatives has a long and rich history in chemical and pharmaceutical research. 2-Furoic acid itself was first described in 1780 by Carl Wilhelm Scheele. ift.co.zawikipedia.org Initially known as pyromucic acid, its discovery marked one of the earliest forays into furan chemistry. wikipedia.org Over the centuries, furoic acid has proven to be a versatile starting material for the synthesis of a wide range of compounds with applications in pharmaceuticals, agriculture, and industry. ift.co.za

Furoic acid derivatives have been investigated for a diverse array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. ontosight.ai The ester and amide derivatives of furoic acid, in particular, have been a major focus of drug development efforts. wikipedia.org This historical foundation provides a crucial context for understanding the contemporary research on this compound, as it builds upon a long tradition of exploring the therapeutic potential of the furoic acid scaffold.

Overview of Current Academic Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is multifaceted, with several key areas of investigation. A primary focus is the synthesis of novel derivatives and the evaluation of their biological activities. nih.govnih.gov Scientists are systematically modifying the core structure of this compound to explore how different functional groups and substituents influence its properties. mdpi.commdpi.com

One significant research trajectory involves the development of new antimicrobial and antifungal agents. nih.govnih.gov The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial compounds, and adamantane-containing molecules have shown promise in this area. mdpi.com For instance, various adamantane derivatives have been synthesized and tested against a range of bacteria and fungi, with some compounds exhibiting significant activity. nih.govnih.gov

Another important avenue of research is the investigation of the anti-inflammatory potential of these compounds. nih.govresearchgate.net Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory drugs is a major goal of medicinal chemistry. Studies on adamantane derivatives have demonstrated their potential to modulate inflammatory pathways. nih.govresearchgate.net

Furthermore, researchers are exploring the potential of adamantane-furan hybrids in other therapeutic areas, including antiviral applications and as inhibitors of specific enzymes. researchgate.netnih.govnih.govnih.gov The unique structural features of these compounds make them attractive candidates for targeting a variety of biological molecules. The table below provides a summary of the key research areas and findings related to this compound and its analogues.

Research AreaKey Findings
Antimicrobial/Antifungal Activity Derivatives of 5-(1-adamantyl)-1,3,4-thiadiazole have shown activity against Gram-positive bacteria and Candida albicans. nih.gov
Anti-inflammatory Activity A propionic acid derivative of 5-(1-adamantyl)-1,3,4-thiadiazole displayed dose-dependent anti-inflammatory effects. nih.gov
Antiviral Activity Certain adamantyl derivatives have been shown to possess antiviral properties. researchgate.net
Enzyme Inhibition Adamantane derivatives have been investigated as inhibitors of enzymes like 11β-HSD1 and α-glucosidase. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B2418117 5-(1-Adamantyl)-2-furoic acid CAS No. 543694-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAJVICIOWBOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 1 Adamantyl 2 Furoic Acid

Strategies for the Construction of the Furan (B31954) Core

The formation of the furan ring is a critical step in the synthesis of 5-(1-adamantyl)-2-furoic acid. Several classical and modern synthetic methods can be employed for this purpose, each offering distinct advantages in terms of regioselectivity and substrate scope.

Regioselective Furan Ring Formation Approaches

Paal-Knorr Furan Synthesis: This is a widely used and important method for synthesizing substituted furans, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction proceeds by protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.orgalfa-chemistry.com The versatility of this method is enhanced by the various ways to prepare the 1,4-dione precursors. organic-chemistry.org The reaction can be catalyzed by protic acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids such as zinc bromide and boron trifluoride etherate. alfa-chemistry.com

Feist-Benary Furan Synthesis: This method provides an alternative route to substituted furans by reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.org The initial step is akin to a Knoevenagel condensation, followed by nucleophilic displacement of the halide by the enolate. wikipedia.org While effective, this method can sometimes yield dihydrofuranol intermediates that require a subsequent acid-catalyzed dehydration step to form the final furan product. researchgate.net

Cycloaddition Chemistry: Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer an atom-economical pathway to cyclic structures. nih.gov Furan derivatives can act as dienes in these reactions, reacting with various dienophiles to form bicyclic adducts which can then be converted to substituted furans. nih.gov Another relevant approach is the [3+2] dipolar cycloaddition, which can be used to construct five-membered heterocyclic rings. libretexts.orgresearchgate.net

Functionalization with the Carboxylic Acid Moiety

Once the adamantylated furan scaffold is in place, the carboxylic acid group is typically introduced at the 2-position. This can be achieved through various methods, including the oxidation of a corresponding aldehyde or hydroxymethyl group, or by carboxylation of an organometallic intermediate. The specific strategy often depends on the other substituents present on the furan ring and their sensitivity to the reaction conditions.

Introduction of the Adamantyl Moiety to the Furan Scaffold

The incorporation of the bulky and lipophilic adamantyl group onto the furan ring is a key structural feature of the target molecule. This can be accomplished through several C-C bond-forming reactions.

Direct C-H Functionalization Strategies for Adamantane (B196018)

Direct C-H functionalization of adamantane represents an efficient and atom-economical approach to introduce the adamantyl group. researchgate.netnih.govrsc.org These methods often involve the generation of a highly reactive adamantyl radical or carbocation intermediate, which can then react with a suitable furan derivative. researchgate.netnih.gov Radical-based methods, in particular, have been extensively studied for the direct conversion of adamantane C-H bonds to C-C bonds, allowing for the introduction of various functional groups. nih.govrsc.org These reactions can be initiated by photocatalysis or other radical initiators. nih.gov

Friedel-Crafts Acylation and Related Coupling Reactions for Furan Substitution

Friedel-Crafts Acylation: The Friedel-Crafts reaction is a classic method for the acylation and alkylation of aromatic and heterocyclic compounds. researchgate.netgoogle.comrsc.org In the context of synthesizing this compound, an adamantyl acyl halide or anhydride (B1165640) can be reacted with a 2-furoic acid derivative in the presence of a Lewis acid catalyst. researchgate.net However, furan is sensitive to polymerization under classical Friedel-Crafts conditions with strong Lewis acids like aluminum chloride. stackexchange.com Milder catalysts, such as boron trifluoride, have been found to be more effective for the acylation of furans. google.comstackexchange.com The reaction of 2-furoic acid with 1-bromoadamantane (B121549) in the presence of aluminum chloride has been reported to yield this compound. mdpi.com

A study on the adamantylation of furans with 1-adamantanol (B105290) in nitromethane (B149229) in the presence of a Lewis acid catalyst, such as aluminum or bismuth triflate, has been developed as a simple and efficient method. mdpi.comresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming C-C bonds. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could involve coupling an adamantylboronic acid derivative with a 5-halo-2-furoic acid derivative, or vice versa. researchgate.net The mild reaction conditions of the Suzuki coupling make it compatible with a wide range of functional groups. nih.gov

Derivatization and Chemical Modifications of this compound

The carboxylic acid and the furan ring of this compound provide sites for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially interesting properties.

The carboxylic acid group can be converted into esters, amides, and other acid derivatives using standard organic transformations. For example, reaction with thionyl chloride can form the corresponding acyl chloride, which is a versatile intermediate for further reactions. mdpi.com This acyl chloride can then be reacted with various amines or alcohols to produce a library of amide or ester derivatives.

The furan ring itself can also undergo further functionalization. For instance, electrophilic substitution reactions could potentially introduce additional substituents onto the furan ring, although the directing effects of the existing adamantyl and carboxyl groups would need to be considered. Additionally, the diene character of the furan ring allows for its participation in Diels-Alder reactions, opening up possibilities for the synthesis of more complex polycyclic structures. nih.gov

Furthermore, derivatives of the related 5-(1-adamantyl)-1,3,4-thiadiazole have been synthesized and studied for their biological activities. nih.gov Similarly, 5-(1-adamantyl)-1,3,4-oxadiazole derivatives have been prepared and investigated. nih.govnih.govnih.gov These studies highlight the potential for modifying the heterocyclic core to access new chemical space.

Esterification, Amidation, and other Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in modifying the compound's physicochemical properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst or by conversion to the more reactive acyl chloride followed by reaction with an alcohol. For instance, the synthesis of methyl and cyanomethyl esters of 2-furoic acid has been reported to yield compounds with notable biological activity. stackexchange.com While direct esterification of 2,5-furandicarboxylic acid (FDCA) with ethylene (B1197577) glycol has been studied extensively, similar principles apply to mono-carboxylic furoic acids. researchgate.net The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form an acyl chloride intermediate can facilitate the esterification with a wide range of alcohols.

Amidation: The synthesis of amides from this compound is a key transformation for creating derivatives with potential biological applications. Standard amidation procedures involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Research on the synthesis of amide derivatives of 2-(1-adamantyl)benzimidazole has demonstrated the successful coupling of the adamantane-containing carboxylic acid with various amines. scbt.com These methods are directly applicable to this compound. Biocatalytic amidation, using enzymes like Candida antarctica lipase, presents a green alternative for the synthesis of amides from carboxylic acids and amines. nih.gov

Other Transformations: Beyond esterification and amidation, the carboxylic acid group can be transformed into other functional groups. For example, reduction of the carboxylic acid to the corresponding alcohol, 5-(1-adamantyl)-2-furanmethanol, can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). The carboxylic acid can also be a precursor for the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles, by reacting with thiosemicarbazide (B42300) followed by cyclization. nih.gov

Table 1: Examples of Carboxylic Acid Functional Group Transformations
TransformationReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster
Amidation1. SOCl₂ or (COCl)₂ 2. Amine, BaseAmide
ReductionLiAlH₄, THFPrimary Alcohol
Heterocycle SynthesisThiosemicarbazide, Dehydrating Agent (e.g., POCl₃)1,3,4-Thiadiazole derivative

Structural Modifications to the Adamantyl Cage (e.g., hydroxyl, amino substitutions)

The adamantyl cage's robust, saturated hydrocarbon structure can be functionalized to introduce polar groups like hydroxyl and amino moieties, significantly altering the molecule's properties.

Hydroxylation: The introduction of a hydroxyl group onto the adamantyl cage can be achieved through selective oxidation. A general method for the hydroxylation of adamantane and its derivatives at the nodal (tertiary) positions has been developed using systems like H₂O-CBr₄ in the presence of various transition metal complexes (e.g., Pd, Ni, Ru). scholaris.ca This method is applicable to the adamantyl group in this compound, likely leading to hydroxylation at the 3-, 5-, or 7-positions of the adamantyl cage. Biocatalytic approaches using cytochrome P450 enzymes have also shown high regioselectivity in the hydroxylation of adamantane, offering a green and specific method for this transformation. nih.govnih.gov For example, Streptomyces griseoplanus has been shown to regioselectively hydroxylate adamantane to 1-adamantanol. nih.gov

Amination: The introduction of an amino group to the adamantyl cage can be achieved through various synthetic routes. One approach involves the Ritter reaction on a hydroxylated adamantyl derivative, followed by hydrolysis of the resulting amide. Another method involves the direct amination of adamantane derivatives. For instance, the synthesis of adamantyl-amino-substituted fluorinated arenes has been demonstrated by the reaction of polyfluorinated arenes with 1-aminoadamantane. nih.gov While this method introduces a pre-aminated adamantyl group, similar nucleophilic substitution reactions could potentially be adapted for the direct amination of a functionalized adamantyl cage.

Table 2: Examples of Adamantyl Cage Modifications
ModificationReagents and ConditionsProduct Type
Nodal HydroxylationH₂O-CBr₄, Transition Metal Catalyst (e.g., Ru complex)Hydroxylated adamantyl derivative
Biocatalytic HydroxylationWhole-cell biocatalyst (e.g., Streptomyces griseoplanus)Hydroxylated adamantyl derivative
Amination (via Ritter)1. H₂SO₄, MeCN (on hydroxylated adamantane) 2. Acid or base hydrolysisAmino adamantyl derivative

Functionalization at other Furan Ring Positions

The furan ring in this compound is susceptible to electrophilic substitution reactions, allowing for functionalization at the C3 and C4 positions.

Halogenation: Bromination of the furan ring is a common transformation. For 2-furoic acid, bromination has been shown to occur at the 5-position. stackexchange.comnih.gov Given that the 5-position is occupied by the adamantyl group in the target molecule, electrophilic bromination would be expected to occur at the C3 or C4 position, with the directing effects of the existing substituents influencing the regioselectivity.

Nitration: Nitration of the furan ring can be achieved using nitrating agents like nitric acid in the presence of a dehydrating agent. For example, 5-nitro-2-furoic acid is synthesized by the nitration of 2-furoic acid. wikipedia.orgacs.orgrsc.org In the case of this compound, nitration would likely occur at the C3 or C4 position, although the harsh conditions required for nitration could potentially lead to side reactions.

Catalytic Systems Employed in Synthesis and Derivatization

The synthesis and derivatization of this compound and related compounds rely heavily on various catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis (e.g., Palladium-catalyzed arylation, Gold-catalyzed reactions)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-catalyzed arylation: Palladium catalysts are widely used for cross-coupling reactions, including the arylation of C-H bonds. The palladium-catalyzed C(sp³)–H arylation of the adamantyl scaffold has been demonstrated with the assistance of an amide directing group. rsc.org This methodology could potentially be adapted for the functionalization of the adamantyl group in this compound derivatives. Furthermore, palladium-catalyzed direct C-5 arylation of furans is a well-established method, highlighting the utility of palladium in modifying the furan ring. researchgate.net

Gold-catalyzed reactions: Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes, as well as for the cyclization of furan-containing compounds. nih.govacs.org Gold-catalyzed reactions of furan-ynes have been shown to produce a variety of complex heterocyclic structures. nih.govacs.org While not directly applied to this compound, these methodologies showcase the potential of gold catalysis in the transformation of furan derivatives.

Lewis Acid Catalysis (e.g., Ytterbium Triflate, Aluminum Chloride)

Lewis acids are crucial catalysts in a variety of organic transformations, including Friedel-Crafts reactions and the synthesis of heterocyclic compounds.

Ytterbium Triflate: Ytterbium(III) triflate (Yb(OTf)₃) is a water-tolerant Lewis acid that has been effectively used in the synthesis of various heterocycles. thieme-connect.com Its application in the adamantylation of furans with 1-adamantanol in the presence of catalytic amounts of Yb(OTf)₃ has been reported, suggesting its potential role in the synthesis of the parent compound. researchgate.net

Aluminum Chloride: Aluminum chloride (AlCl₃) is a classic Lewis acid used in Friedel-Crafts acylation reactions. masterorganicchemistry.com It has been employed in the acylation of furan, although the sensitivity of the furan ring to strong Lewis acids can sometimes lead to polymerization. stackexchange.comgoogle.comgoogle.com Milder conditions or alternative Lewis acids are often preferred for furan derivatives.

Table 3: Examples of Lewis Acid Catalysis
ReactionLewis Acid CatalystSubstrate TypeProduct Type
Adamantylation of FuranAluminum Triflate or Bismuth TriflateFuran, 1-Adamantanol2-(1-Adamantyl)furan
Friedel-Crafts AcylationAluminum ChlorideFuran, Acyl HalideAcyl Furan
Heterocycle SynthesisYtterbium TriflateVariousHeterocyclic compounds

Organocatalysis and Biocatalysis Approaches for Furan Derivatives

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and highly selective alternatives to traditional metal-based catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The organocatalytic synthesis of highly substituted furfuryl alcohols and amines has been reported, demonstrating the potential of this approach for the functionalization of furan rings under mild conditions. nih.gov

Biocatalysis: Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with high chemo-, regio-, and stereoselectivity. As previously mentioned, biocatalytic amidation of carboxylic acids using lipases offers a green route to amides. nih.gov Furthermore, the biocatalytic hydroxylation of adamantane derivatives using cytochrome P450 enzymes provides a highly specific method for functionalizing the adamantyl cage. nih.govnih.govelsevierpure.com The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from biomass-derived precursors has also been extensively studied, highlighting the potential for enzymatic and whole-cell systems in the synthesis and modification of furan-based compounds. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and enhance safety and efficiency. While specific green chemistry protocols for the synthesis of this compound are not extensively documented, several strategies employed for the synthesis of related furan and adamantane derivatives can be extrapolated and adapted. These approaches focus on the use of renewable feedstocks, less hazardous reagents and solvents, and more efficient reaction conditions, such as microwave-assisted synthesis and biocatalysis.

One of the key reactions in the synthesis of this compound is the Friedel-Crafts acylation of a furan derivative with an adamantyl electrophile. Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. Greener alternatives to this classic reaction are a major focus of research. For instance, the use of solid acid catalysts, such as zeolites or supported heteropoly acids, can facilitate easier separation and recycling of the catalyst, minimizing waste. researchgate.net Research has shown that metal-exchanged dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay can effectively catalyze the acylation of furan in a solvent-free process, offering a cleaner alternative to conventional methods. researchgate.netresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Many organic solvents are volatile, flammable, and toxic. The substitution of hazardous solvents with greener alternatives is a key green chemistry principle. sigmaaldrich.com For reactions involving furan and adamantane derivatives, solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from corncobs and bagasse, present a more sustainable option compared to traditional solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, which is an even more environmentally benign approach. researchgate.netnih.gov

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. dongguk.edunih.gov Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for protecting groups and minimizing the formation of byproducts. For example, transaminases have been used for the amination of biobased furanaldehydes, and oxidases have been employed for the conversion of 5-hydroxymethylfurfural (B1680220) into 2,5-furandicarboxylic acid. dongguk.edumdpi.comrsc.org While a specific biocatalytic route to this compound has not been reported, the development of engineered enzymes for the functionalization of the furan ring with bulky adamantyl groups is a promising area for future research.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, is another green chemistry strategy that can improve efficiency and reduce waste. researchgate.netnih.gov The one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid has been achieved through a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction. nih.govresearchgate.net A similar approach could potentially be developed for the synthesis of this compound, streamlining the process and minimizing solvent use and purification steps.

The following tables summarize potential green chemistry approaches that could be applied to the synthesis of this compound, based on methodologies developed for related compounds.

Table 1: Comparison of Conventional and Potential Green Friedel-Crafts Acylation Methods

FeatureConventional MethodPotential Green Alternative
Catalyst Stoichiometric AlCl₃ or other Lewis acidsCatalytic amounts of solid acids (e.g., zeolites, supported heteropoly acids) researchgate.net
Solvent Chlorinated solvents (e.g., dichloromethane)Greener solvents (e.g., 2-MeTHF) or solvent-free conditions sigmaaldrich.comresearchgate.net
Waste Significant acidic and metallic wasteMinimal waste, catalyst is recyclable researchgate.net
Hazards Corrosive and toxic reagentsLess hazardous catalysts and solvents

Table 2: Overview of Potential Green Synthesis Strategies

StrategyDescriptionPotential Application in Synthesis
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. nih.govCould be applied to various steps, such as the Friedel-Crafts reaction or subsequent transformations, to reduce reaction times and energy consumption. rsc.orgmdpi.com
Biocatalysis Use of enzymes to catalyze specific reactions. dongguk.edunih.govAn engineered enzyme could potentially catalyze the direct adamantylation of a furoic acid derivative or the oxidation of a 5-(1-adamantyl)furan precursor. mdpi.comacs.orga-h.institute
One-Pot Synthesis Combining multiple reaction steps in a single pot. researchgate.netA tandem reaction sequence could be developed to introduce the adamantyl group and the carboxylic acid functionality in a single process. nih.govresearchgate.net
Use of Renewable Feedstocks Starting from biomass-derived materials.The furan ring can be derived from sugars, making the synthesis partially bio-based. wikipedia.orgrsc.org

While the direct application of these green chemistry approaches to the synthesis of this compound requires further research and development, the principles and methodologies established for related compounds provide a clear roadmap for creating more sustainable and environmentally friendly synthetic routes.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 5-(1-adamantyl)-2-furoic acid and its derivatives, this technique provides invaluable information regarding bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

A common feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that this compound also forms centrosymmetric dimers in the solid state via hydrogen bonding between the carboxyl groups. unife.it This dimerization would be a dominant supramolecular interaction. Furthermore, in co-crystal studies, such as with 4,4'-bipyridine, the furoic acid moiety can participate in hydrogen bonding to form extended networks.

The planarity of the furan (B31954) ring is a consistent feature, though the linkage to the bulky adamantyl group can introduce some torsional strain. The adamantane (B196018) cage itself is often found to be disordered in crystal structures, indicating a degree of rotational freedom even in the solid state.

Table 1: Representative X-ray Crystallography Data for an Adamantyl-Heterocycle Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.2571(5)
b (Å)6.4753(3)
c (Å)19.6761(7)
β (°)114.924(2)
V (ų)1531.76(11)
Z4
Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural characterization of this compound in solution, providing detailed information about the electronic environment of the hydrogen and carbon atoms.

Proton (¹H) NMR Studies for Structural Confirmation and Chemical Environment

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The adamantyl protons typically appear as a set of broad signals in the upfield region, between approximately 1.70 and 2.15 ppm. Due to the high symmetry of the adamantyl cage, these signals often overlap. The protons of the furan ring give rise to two doublets in the downfield region, corresponding to the H-3 and H-4 protons. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 12 ppm, and its position is sensitive to solvent and concentration.

Table 2: Representative ¹H NMR Chemical Shifts for an Adamantyl-Heterocycle Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Adamantane-H1.81s, 6H
Adamantane-H2.15s, 9H
Aromatic-H7.64d, 2H
Aromatic-H7.92d, 2H
Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole in CDCl₃ researchgate.net

Carbon-13 (¹³C) NMR Studies for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is characterized by signals for the adamantyl cage, the furan ring, and the carboxyl group. The adamantyl carbons resonate in the aliphatic region, typically between 27 and 40 ppm. The furan ring carbons appear in the aromatic region, with the carbon attached to the adamantyl group and the carbon bearing the carboxyl group showing distinct chemical shifts. The carbonyl carbon of the carboxylic acid is found at a characteristic downfield position, generally above 160 ppm.

Table 3: Representative ¹³C NMR Chemical Shifts for an Adamantyl-Heterocycle Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Adamantane-C27.74
Adamantane-C34.45
Adamantane-C36.29
Adamantane-C39.96
Aromatic-C123.26, 125.99, 128.23, 132.28
Oxadiazole C-5163.56
Oxadiazole C-2172.85
Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole in CDCl₃ researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation behavior of this compound under ionization conditions. The technique provides crucial confirmation of the compound's identity.

The high-resolution mass spectrum (HRMS) of this compound shows a molecular ion peak [M]⁺ that corresponds to its calculated molecular weight of 246.1256 g/mol . rsc.org A very common and characteristic fragmentation pattern for adamantane-containing compounds is the formation of the highly stable adamantyl cation (C₁₀H₁₅⁺), which gives a prominent peak at m/z 135. rsc.org Another significant fragmentation pathway is the loss of the carboxyl group, leading to a fragment ion at m/z 201.

Table 4: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
246.1257[M]⁺
189[M - C₄H₃O]⁺
135[C₁₀H₁₅]⁺
Data from HRMS (EI) rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy are valuable techniques for identifying the functional groups and characterizing the electronic properties of this compound.

The IR spectrum displays a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. rsc.org A strong, sharp absorption band is observed around 1675 cm⁻¹, corresponding to the C=O stretching of the carboxyl group. rsc.org The spectrum also shows characteristic C-H stretching vibrations of the adamantyl group around 2908 and 2847 cm⁻¹. rsc.org

The UV-Vis spectrum in a suitable solvent like acetonitrile (B52724) shows a strong absorption maximum in the UV region. For 2-furoic acid itself, this absorption is typically observed around 250 nm and is attributed to π → π* electronic transitions within the conjugated system of the furan ring and the carboxylic acid group. researchgate.net The adamantyl substituent may cause a slight bathochromic or hypsochromic shift in this absorption.

Table 5: Characteristic IR and UV-Vis Absorption Data

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR~3300-2500O-H stretch (carboxylic acid dimer)
IR~2908, 2847C-H stretch (adamantyl)
IR~1675C=O stretch (carboxylic acid)
UV-Vis~250π → π* transition
Data for this compound and related furoic acids. rsc.orgresearchgate.net

Chiroptical Studies (e.g., Electronic Circular Dichroism) for Enantiomerically Pure Derivatives

While this compound is an achiral molecule, its framework can be incorporated into chiral structures. For such enantiomerically pure derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) are indispensable for determining the absolute configuration.

When a chiral center is introduced, for example, by substitution on the adamantyl cage or by creating a chiral axis, the resulting enantiomers will interact differently with circularly polarized light. This differential absorption is measured by ECD, producing a spectrum with positive and negative peaks (Cotton effects) that are mirror images for the two enantiomers. The experimental ECD spectrum can then be compared with a theoretically calculated spectrum, often using time-dependent density functional theory (TD-DFT), to assign the absolute configuration of the molecule. beilstein-journals.org This is particularly important in the development of new chiral drugs and materials where the three-dimensional structure is critical to function. For instance, the enantioselective retention of chiral adamantyl-containing oxadiazolines on a chiral stationary phase in HPLC has been correlated with their absolute configuration determined by X-ray crystallography and circular dichroism.

Theoretical and Computational Chemistry of 5 1 Adamantyl 2 Furoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and the transition states of chemical reactions. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For 5-(1-adamantyl)-2-furoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can be used to find the most stable three-dimensional arrangement of its atoms (optimized geometry). chimicatechnoacta.ru These calculations would identify the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. The optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

Furthermore, DFT is instrumental in mapping reaction pathways. By calculating the energy of the molecule as specific bonds are broken or formed, a potential energy surface can be constructed. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies. This information is crucial for predicting the kinetic feasibility of reactions involving the furoic acid moiety or the adamantyl group. In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT was used to reveal a planar configuration stabilized by intramolecular hydrogen bonds and to characterize its vibrational properties. nih.gov

Table 1: Representative Theoretical Bond Parameters for Furoic Acid Derivatives This table illustrates typical data obtained from DFT calculations on related furan (B31954) carboxylic acid structures. The values for this compound would be specifically determined through its own DFT analysis.

ParameterAtom Pair/GroupTypical Calculated Value (Å or °)Methodological Basis
Bond LengthC=O (Carboxylic)~1.21 ÅDFT/B3LYP/6-311G(d,p)
Bond LengthC-O (Carboxylic)~1.35 ÅDFT/B3LYP/6-311G(d,p)
Bond LengthO-H (Carboxylic)~0.97 ÅDFT/B3LYP/6-311G(d,p)
Bond AngleO=C-O~122°DFT/B3LYP/6-311G(d,p)
Dihedral AngleC-C-C=O~0° or ~180° (for planarity)DFT/B3LYP/6-311G(d,p)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. chimicatechnoacta.ruresearchgate.net For this compound, FMO analysis would reveal the distribution of these key orbitals. It is expected that the HOMO would be localized primarily on the electron-rich furoic acid ring, while the LUMO might also be centered there, particularly around the carboxylic acid group. DFT calculations on similar molecules have shown that the HOMO-LUMO gap is a significant indicator of chemical reactivity and potential biological activity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines the expected FMO characteristics for this compound based on general principles and data from related molecules.

OrbitalPredicted Energy LevelImplication for ReactivityExpected Localization
HOMORelatively HighActs as an electron donorFuran ring and oxygen atoms
LUMORelatively LowActs as an electron acceptorCarboxylic acid group and furan ring
HOMO-LUMO Gap (ΔE)ModerateIndicates significant chemical reactivity and polarizability-

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to predict its physical movements over time. MD simulations apply classical mechanics to model the dynamic behavior of atoms and molecules, providing a view of the molecule's conformational landscape. mdpi.com This is particularly important for a molecule like this compound, which contains a rigid, bulky adamantyl group attached to a more flexible furoic acid moiety via a single bond.

MD simulations can explore the different spatial orientations (conformations) the molecule can adopt by rotating around its single bonds. These simulations can reveal the most populated conformational states, the energy barriers between them, and how the molecule's shape might change in different environments, such as in a vacuum, in water, or near a biological receptor. nih.gov Studies on similar flexible molecules, like tetrahydro-2-furoic acid, have shown that interactions with the environment (e.g., water molecules) can significantly alter the preferred conformations. rsc.org For this compound, MD would be crucial for understanding the range of motion between the adamantyl and furoic acid groups, which is a key determinant of how it can fit into a binding pocket of a protein.

In Silico Prediction of Molecular Interactions

In silico methods are computational techniques used to predict how a molecule might interact with biological systems, providing a powerful tool for drug discovery and design.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The primary goal is to find the binding mode with the lowest energy, which is assumed to be the most stable and representative binding conformation.

Given the structural components of this compound, several potential biological targets can be hypothesized. Adamantane (B196018) derivatives are known to act as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes. nih.gov Therefore, COX-1 and COX-2 are plausible targets. csic.es The furoic acid scaffold is present in compounds that target enzymes linked to metabolic diseases. For instance, α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) are key targets in type 2 diabetes research. nih.gov Docking studies would involve placing the this compound molecule into the active site of these proteins and calculating a binding affinity score, which estimates the strength of the interaction. nih.gov The bulky, hydrophobic adamantyl group would likely seek a corresponding hydrophobic pocket in the receptor, while the furoic acid's carboxyl group could form critical hydrogen bonds with polar amino acid residues. nih.gov

Table 3: Potential Biological Targets for Molecular Docking Studies This table lists hypothetical targets for this compound based on the known activities of its structural motifs.

Potential Target ProteinAssociated Disease AreaRationale for InteractionKey Interacting Groups
Cyclooxygenase-2 (COX-2)InflammationAdamantane derivatives are known COX inhibitors. nih.govAdamantyl group (hydrophobic pocket), Carboxyl group (H-bonds). nih.gov
α-GlucosidaseType 2 DiabetesFuran-based structures can inhibit carbohydrate-metabolizing enzymes. nih.govCarboxyl and furan groups (H-bonds, polar interactions).
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes, ObesityInhibition can improve insulin (B600854) sensitivity; a target for various small molecules. nih.govCarboxyl group (phosphate mimic), Furan/Adamantyl (hydrophobic interactions).
Influenza M2 Proton ChannelInfluenza AClassic target for aminoadamantane antivirals. mdpi.comAdamantyl group (blocks channel).

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that attempt to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties. These properties, known as molecular descriptors, can be calculated from the molecular structure and include parameters related to hydrophobicity (e.g., logP), electronics (e.g., orbital energies), and steric effects (e.g., molar refractivity, molecular weight). nih.govnih.gov

To build a QSAR model for analogues of this compound, one would first need to synthesize a series of related compounds (e.g., by varying substituents on the furan ring or modifying the adamantyl cage) and measure their biological activity against a specific target. Then, various molecular descriptors would be calculated for each compound. Using statistical methods like multiple linear regression, a model is generated that predicts activity based on these descriptors. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. jyoungpharm.org For adamantane-containing compounds, descriptors related to bulk and hydrophobicity are often critical for model development. mdpi.com

Computational Approaches for Regioselectivity and Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands out as a primary tool for these investigations due to its balance of computational cost and accuracy in describing electronic systems. rsc.orgresearchgate.net It is instrumental in exploring the potential energy surfaces of reactions, locating transition states, and calculating activation energies, which are crucial for determining reaction pathways and predicting regiochemical outcomes.

A key aspect of understanding the reactivity of this compound involves analyzing its electronic structure. The bulky adamantyl group at the C5 position and the electron-withdrawing carboxylic acid group at the C2 position create a unique electronic environment within the furan ring. Computational methods can quantify the effects of these substituents on the electron density distribution, which in turn governs the molecule's susceptibility to electrophilic or nucleophilic attack at different positions.

For instance, in a hypothetical electrophilic aromatic substitution reaction, computational models could predict whether the substitution would preferentially occur at the C3 or C4 position of the furan ring. This is achieved by calculating the energies of the possible intermediates and transition states for each pathway. The pathway with the lower activation energy would be the kinetically favored one, thus determining the regioselectivity of the reaction.

Moreover, computational studies are invaluable in elucidating complex reaction mechanisms. For example, in a cycloaddition reaction where this compound could act as a diene, DFT calculations can model the approach of the dienophile and determine the stereochemical and regiochemical outcomes. nih.govrsc.org These calculations can also shed light on the role of catalysts or solvents in influencing the reaction pathway. nih.gov

Illustrative Example: Hypothetical Reaction Analysis

To illustrate the application of these computational methods, consider a hypothetical reaction involving the functionalization of the furan ring in this compound. The following table presents a simplified, hypothetical dataset that could be generated from DFT calculations to assess the regioselectivity of an electrophilic attack at the C3 and C4 positions.

Hypothetical Activation Energies for Electrophilic Attack on this compound
Position of AttackCalculated Activation Energy (kcal/mol)Predicted Major Product
C3-Position15.2
C4-Position12.8

In this hypothetical scenario, the lower activation energy for the attack at the C4 position suggests that the reaction would be regioselective for this site, leading to the 4-substituted product as the major isomer.

Similarly, the mechanism of a reaction can be detailed by mapping the entire reaction coordinate. The following table provides a hypothetical energy profile for a multi-step reaction, identifying intermediates and transition states.

Hypothetical Energy Profile for a Reaction of this compound
Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+20.5
3Intermediate 1-5.2
4Transition State 2+15.8
5Products-12.0

This hypothetical profile indicates a two-step reaction where the first step has a higher activation barrier and is therefore the rate-determining step.

Pharmacological and Biological Research Avenues for 5 1 Adamantyl 2 Furoic Acid and Analogues Non Clinical Focus

Molecular Target Identification and Mechanistic Studies (In Vitro)

The initial steps in characterizing a novel compound involve identifying its molecular targets and understanding the nature of its interactions with these biological macromolecules. For adamantane-furan derivatives, this research has primarily centered on enzyme inhibition, receptor binding, and interactions with other key proteins like ion channels.

The adamantane (B196018) moiety is a well-established pharmacophore in the design of enzyme inhibitors due to its ability to fit into hydrophobic pockets of active sites. Analogues of 5-(1-adamantyl)-2-furoic acid have been investigated as inhibitors of several enzyme classes.

One major area of research is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The inhibition of sEH is considered a therapeutic strategy for managing inflammation and pain. acs.orgnih.gov Adamantane-containing urea-based compounds are among the most potent sEH inhibitors (sEHIs). acs.org Studies on these analogues involve synthesizing libraries of compounds where the adamantane group is a key feature and then screening them for inhibitory potency against human sEH. bohrium.com For example, a series of benzohomoadamantane-derived compounds demonstrated excellent inhibitory activities. acs.org The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with some adamantane analogues achieving nanomolar efficacy. bohrium.com

Another class of enzymes targeted by adamantane-containing heterocyclic compounds is viral enzymes. For instance, 2-adamantyl-substituted thiazolidin-4-ones have been identified as inhibitors of HIV non-nucleoside reverse transcriptase, with effective concentrations (EC50) in the sub-micromolar range. mdpi.com

Furthermore, derivatives incorporating different heterocyclic systems have shown activity against other enzymes. For example, thiadiazole-oxadiazole hybrids have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. dntb.gov.ua Kinetic studies of the most potent of these compounds revealed a competitive mode of inhibition against α-glucosidase. dntb.gov.ua

Table 1: Examples of Enzyme Inhibition by Adamantane Analogues

Compound Class Target Enzyme Potency (IC50/EC50) Inhibition Type
Benzohomoadamantane-derived ureas Soluble Epoxide Hydrolase (sEH) Potent (nanomolar range) Not specified
2-Adamantyl-thiazolidin-4-ones HIV Reverse Transcriptase 0.35 µM (EC50) Not specified
Thiadiazole-oxadiazole hybrids α-Glucosidase 0.31 µM (IC50) Competitive

This table presents data from studies on analogues to illustrate potential research directions.

The structural characteristics of this compound and its analogues make them suitable candidates for ligands of various cell surface and nuclear receptors. A significant body of research points towards their potential as adenosine (B11128) receptor antagonists. nih.govunits.it The adenosine receptor family (A1, A2A, A2B, A3) is a key member of the G-protein coupled receptor (GPCR) superfamily and is involved in numerous physiological processes. units.it

By modifying the heterocyclic core linked to a lipophilic group, researchers have developed potent and selective antagonists for different adenosine receptor subtypes. nih.gov For example, a series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamides, which are structurally related to furan-carboxamides, yielded highly potent and selective antagonists for the adenosine A1 and A3 receptors. nih.gov Binding affinity is determined in radioligand binding assays and expressed as the inhibitor constant (Ki).

Table 2: Adenosine Receptor Binding Affinity of Analogue Compounds

Compound Receptor Target Binding Affinity (Ki) Selectivity Profile
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) Adenosine A1 7 nM Potent A1 antagonist
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) Adenosine A3 82 nM Potent A3 antagonist

This table shows data for thiadiazole analogues to highlight the potential for developing selective adenosine receptor antagonists based on similar scaffolds.

Beyond adenosine receptors, other GPCRs have been investigated. For example, novel ijnrd.orgarkat-usa.orgresearchgate.nettriazole derivatives have been evaluated for their binding affinity to 5-HT1A serotonin (B10506) and α1-adrenergic receptors. researchgate.net These studies indicate that the adamantane-heterocycle framework could be adapted to target a range of receptors.

The rigid and hydrophobic nature of the adamantane group is crucial for its interaction with various proteins. researchgate.net It can anchor a molecule within a binding pocket, a principle that extends to targets beyond enzymes and receptors, such as ion channels. researchgate.net

Computational methods like molecular dynamics simulations are often employed to understand these interactions at an atomic level. For instance, simulations have shown that the introduction of an aromatic ring into an adamantane scaffold, creating a benzohomoadamantane, can induce conformational changes in the binding site of soluble epoxide hydrolase to better accommodate the ligand. acs.org Such studies are critical for structure-based drug design and for optimizing the interaction between the ligand and its protein target. While specific studies on this compound are not prominent, the established role of adamantane in modulating ion channels suggests this is a viable avenue for future investigation. researchgate.net

Cellular-Level Investigations and Biological Pathway Modulation

Following molecular target identification, the next phase of research involves understanding how a compound affects cellular functions and pathways. This is typically achieved through a variety of cell-based assays.

The molecular interactions described previously translate into distinct effects at the cellular level. The inhibition of sEH by adamantane analogues, for example, leads to an increase in the levels of anti-inflammatory fatty acid epoxides, thereby modulating inflammatory pathways. acs.orgnih.gov

Antagonism of adenosine receptors can trigger a cascade of downstream signaling events. For instance, A2A receptor antagonists are studied for their potential neuroprotective effects, while A3 receptor antagonists are investigated for their role in inhibiting tumor growth. units.it

In the context of infectious diseases, adamantane-thiazole derivatives have demonstrated trypanocidal activity against the parasite Trypanosoma brucei. nih.gov This suggests that these compounds interfere with a biological pathway that is essential for the parasite's survival. Similarly, adamantane derivatives with antiproliferative properties against cancer cell lines, such as the MCF-7 breast cancer line, likely act by modulating pathways involved in cell growth and division. scirp.org

A wide array of cell-based assays has been used to screen adamantane-containing compounds for biological activity. These functional screens provide a direct measure of a compound's effect in a biological context.

Antimicrobial and Antiviral Screening: Derivatives are frequently tested for their ability to inhibit the growth of various pathogens.

Antibacterial: Analogues have been screened against panels of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria to determine their Minimum Inhibitory Concentration (MIC). mdpi.com

Antiviral: Cell-based screens have demonstrated the activity of adamantane-heterocycle compounds against viruses such as influenza H5N1, HIV, Dengue virus, and Yellow Fever virus. mdpi.comarkat-usa.org Efficacy is often reported as an EC50 value. mdpi.com

Antiproliferative and Cytotoxicity Assays: To assess anticancer potential, compounds are tested on various cancer cell lines.

The adamantyl-containing pseudopeptide, 2-(benzoylamino)-3-(2-furyl)-N-(1-adamantyl) propenamide, showed an IC50 of 27.4 µM against the MCF-7 breast cancer cell line. scirp.org

Thiadiazole derivatives have been screened for cytotoxicity against human fibroblast HT1080 cells to establish a safety profile. dntb.gov.ua

Adamantyl-thiazole derivatives were evaluated for their activity against T. brucei, with the most potent compounds exhibiting IC50 values in the sub-micromolar range (e.g., 0.42 µM). nih.gov

Table 3: Examples of Cell-Based Screening of Adamantane Analogues

Assay Type Cell Line / Organism Compound Class Result (IC50 / MIC)
Antiproliferative MCF-7 (Breast Cancer) Adamantyl-furan pseudopeptide 27.4 µM scirp.org
Antiparasitic Trypanosoma brucei Adamantyl-phenyl-thiazole 0.42 µM nih.gov
Antibacterial Staphylococcus aureus Adamantyl-triazole Mannich base 1-2 µg/mL (MIC) mdpi.com

This table provides examples of cellular activities of analogues, indicating potential applications for the this compound scaffold.

Exploration of Diverse Biological Activities (In Vitro/Cellular Models)

The adamantane nucleus is a key component in various compounds screened for antimicrobial properties. researchgate.net Analogues derived from or related to this compound, such as those incorporating triazole, thiadiazole, or oxadiazole rings, have demonstrated notable activity against a range of bacterial and fungal pathogens in vitro.

Hydrazide-hydrazone derivatives of 5-nitro-2-furoic acid have been synthesized and show a wide spectrum of biological activities, including antibacterial and antifungal action. researchgate.net Similarly, studies on 5-(1-adamantyl)-1,3,4-thiadiazole and 5-(1-adamantyl)-1,2,4-triazole derivatives reveal significant antibacterial effects. nih.govnih.gov For instance, certain 5-(1-adamantyl)-1,3,4-thiadiazole derivatives displayed marked activity against Gram-positive bacteria, while others were highly active against Gram-negative strains. nih.gov N-Mannich bases derived from 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione showed potent activity against both bacteria and the pathogenic fungus Candida albicans. nih.gov

Furthermore, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and assessed for their in vitro inhibitory activities. nih.gov Several of these compounds displayed potent, broad-spectrum antibacterial activity, and some also exhibited potent antifungal effects against C. albicans. nih.gov The activity of these adamantane-containing heterocyclic systems underscores the potential of this structural class in developing new antimicrobial agents.

Compound ClassTested OrganismsObserved ActivityReference
5-(1-Adamantyl)-1,3,4-thiadiazole derivativesGram-positive and Gram-negative bacteria, Candida albicansMarked activity against Gram-positive bacteria (compounds 7, 9, 15b, 15c); high activity against Gram-negative bacteria (compound 3). nih.gov
5-(1-Adamantyl)-1,2,4-triazole-3-thiol derivativesGram-positive and Gram-negative bacteria, Candida albicansPotent antibacterial activity (compounds 6b-f, 10b-d, 12c-e, 13, 14). nih.gov
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesGram-positive and Gram-negative bacteria, pathogenic fungiPotent broad-spectrum antibacterial activity (compounds 5c, 5g, 5l, 5m, 5q); potent antifungal activity against C. albicans (compounds 5b, 5l, 5q). nih.gov
5-(1-Adamantyl)-1,3,4-oxadiazole derivativesGram-positive and Gram-negative bacteria, Candida albicansMost active derivatives against Gram-positive bacteria (compounds 2, 5a, 5e). nih.gov

Adamantane derivatives have been investigated for their anti-inflammatory potential. researchgate.netnih.gov Research into analogues of this compound reveals mechanisms that modulate key inflammatory pathways at the cellular and molecular level.

A study on N-adamantyl-4-methylthiazol-2-amine (KHG26693) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells provides significant insight into these mechanisms. nih.gov The compound suppressed inflammatory responses by decreasing the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov This anti-inflammatory action was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) content. nih.gov The study further demonstrated that the compound inhibited the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway and extracellular signal-regulated kinase (ERK) phosphorylation, which are critical pathways in the inflammatory cascade. nih.gov

Similarly, derivatives of furan (B31954) are known to exhibit anti-inflammatory effects by suppressing the production of NO and prostaglandin (B15479496) E2 (PGE2), as well as scavenging free radicals. nih.gov The anti-inflammatory properties of furan fatty acids are closely linked to their antioxidant capabilities, specifically the ability of the furan ring to engage in electron transfer with peroxyl radicals. nih.gov Furthermore, certain 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have shown good dose-dependent anti-inflammatory activity in vivo, suggesting that this structural scaffold is promising for modulating inflammatory responses. nih.gov

Compound/ClassCellular/Molecular TargetMechanism of ActionReference
N-adamantyl-4-methylthiazol-2-amine (KHG26693)BV-2 microglial cellsDecreased production of TNF-α, IL-1β, NO, ROS; Downregulation of iNOS and COX-2; Inhibition of NF-κB and ERK signaling pathways. nih.gov
5-(1-Adamantyl)-1,3,4-thiadiazole derivativesCarrageenan-induced paw edema modelInhibition of inflammation; propionic acid derivative 9 showed good dose-dependent activity. nih.gov
Furan derivativesInflammatory cellsSuppression of NO and PGE2 production; antioxidant activity through radical scavenging. nih.gov

The adamantane scaffold has been incorporated into numerous compounds with demonstrated anticancer activity. researchgate.netnih.gov Cell-based studies on analogues related to this compound have revealed promising anti-proliferative effects and have begun to elucidate their molecular mechanisms.

One key mechanism involves the induction of apoptosis. For example, the retinoid analogue AHPN (CD437), which contains an adamantyl group, induces apoptosis in various cancer cell types. researchgate.net A series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids were shown to inhibit the proliferation of HeLa cells, trigger the generation and accumulation of ROS, and induce apoptosis. nih.gov

Another avenue of research involves targeting specific enzymes. A molecular docking analysis of adamantane-containing thiazole (B1198619) compounds suggested that they could occupy the active site of the SIRT1 enzyme, a class III histone deacetylase implicated in cancer cell survival. nih.gov Some of these thiazole derivatives showed potent inhibitory activity against several human tumor cell lines. nih.gov

Furthermore, the high lipophilicity of adamantane has been exploited to improve the efficacy of existing anticancer drugs. Platinum(IV) complexes featuring adamantylamine, such as LA-12, demonstrated significantly higher cellular uptake in both cisplatin-sensitive and -resistant ovarian cancer cell lines compared to cisplatin. nih.gov This enhanced accumulation, facilitated by the hydrophobic adamantyl moiety, helps overcome a common mechanism of drug resistance. nih.gov

Compound ClassCancer Cell Line(s)Molecular MechanismReference
(Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-iminesVarious human tumor cell linesAnti-proliferative activity; potential inhibition of SIRT1 enzyme. nih.gov
Naphthoquinone-furan-2-cyanoacryloyl hybridsHeLa cellsInhibition of proliferation and colony survival; induction of ROS generation and apoptosis. nih.gov
Platinum(IV) complexes with adamantylamine (e.g., LA-12)A2780/cisR (cisplatin-resistant ovarian)Enhanced cellular uptake due to lipophilicity, overcoming resistance. nih.gov
6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN/CD437)Various cancer cellsInduction of apoptosis. researchgate.net

The field of antiviral research was significantly influenced by the discovery of amantadine, a simple adamantane derivative, as the first systemic antiviral drug for influenza A. nih.govnih.gov Its mechanism involves blocking the M2 ion channel of the virus, interfering with viral uncoating. kuleuven.be This has inspired extensive research into other adamantane-containing compounds for antiviral activity.

Analogues of this compound have been explored for activity against a variety of viruses. Research on 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione and its derivatives showed a reduction in HIV-1 replication in vitro. nih.gov A separate study synthesized a new series of 1-adamantyl derivatives and tested them against Herpes simplex virus type 1 (HSV-1), with some compounds showing weak to moderate activity. nih.gov Other adamantane derivatives displayed minor, non-selective activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). kuleuven.be

A particularly relevant mechanism for furan-containing analogues comes from research on fatty acid metabolism. The compound TOFA (5-(tetradecyloxy)-2-furoic acid), an inhibitor of fatty acid synthase, was found to dramatically reduce the production of influenza virus particles, indicating that targeting host lipid metabolism is a viable antiviral strategy. core.ac.uk Additionally, furoic acid derivatives of the natural product andrographolide (B1667393) have been shown to inhibit Hepatitis B virus (HBV) by suppressing antigen expression and DNA replication. tjnpr.org

Compound ClassTarget VirusPotential Mechanism of ActionReference
5-(1-Adamantyl)-1,3,4-oxadiazoline-2-thione derivativesHIV-1Reduction of viral replication. nih.gov
1-Adamantyl derivativesHerpes simplex virus type 1 (HSV-1)Antiviral activity (potency varied). nih.gov
5-(Tetradecyloxy)-2-furoic acid (TOFA)Influenza virusInhibition of host fatty acid synthase, reducing virus particle production. core.ac.uk
Furoic acid derivatives of AndrographolideHepatitis B virus (HBV)Suppression of antigen expression and DNA replication. tjnpr.org
Adamantane Phthalimide (B116566) DerivativesCytomegalovirus (CMV), Varicella-zoster virus (VZV)Minor, non-selective antiviral activity. kuleuven.be

The potential of adamantane derivatives in treating neurodegenerative diseases is an emerging area of research. researchgate.net In vitro and cellular models suggest that these compounds can offer neuroprotection by mitigating neuroinflammatory and oxidative stress pathways, which are key contributors to neuronal damage in conditions like Parkinson's and Alzheimer's disease. nih.gov

A key study investigated the effects of N-adamantyl-4-methylthiazol-2-amine in cultured BV-2 microglial cells, a common model for neuroinflammation. nih.gov Activation of microglia is critically associated with neurodegeneration. The compound was found to suppress the production of neurotoxic inflammatory mediators, including TNF-α, IL-1β, and NO, as well as reduce oxidative stress by decreasing ROS and lipid peroxidation. nih.gov The underlying mechanism involves the inhibition of the pro-inflammatory NF-κB and ERK signaling pathways. nih.gov

Further supporting this line of research, a study on nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators, some featuring adamantane-like structures, demonstrated an attenuation of neuronal oxidative stress. acs.org By enhancing NAD+ levels, these compounds could protect neurons from oxidative damage, a central element in neurodegenerative processes. acs.org These cellular studies highlight a clear mechanistic basis for the neuroprotective potential of adamantane analogues.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For adamantane-based furoic acid analogues, SAR studies have provided valuable insights into how structural modifications influence their various biological activities.

The adamantane moiety itself is a critical pharmacophore. Studies on adamantane phthalimide derivatives found that introducing substituents onto the adamantane skeleton, such as a hydroxyl or carboxylic acid group, significantly diminished the antiproliferative activity. kuleuven.be This suggests that the unsubstituted, bulky lipophilic nature of the adamantane cage is pivotal for this specific activity. kuleuven.be

The positioning of the adamantane group is also important. In a series of adamantane hydrazones, C-1 substituted derivatives were found to be more selective as trypanocidal agents compared to their C-2 substituted isomers. lshtm.ac.uk

The linker connecting the adamantane core to other parts of the molecule plays a role in modulating activity. For trypanocidal adamantane phenylhydrazones, inserting a phenyl ring between the adamantane and the hydrazone linker, with a one or two methylene (B1212753) spacer, was associated with enhanced activity compared to direct attachment. lshtm.ac.uk

Modifications to the heterocyclic core and its substituents also heavily influence biological outcomes. In a series of naphthoquinone-furan hybrids with anti-proliferative activity, derivatives with aliphatic amine substituents were generally more potent than those with aromatic amine substituents. nih.gov Furthermore, the naphthoquinone core itself was found to be more effective than a naphthalene (B1677914) derivative, highlighting the importance of the quinone moiety for activity. nih.gov For trypanocidal thiazole derivatives, the addition of a fluoro-substituent to the phenyl ring attached to the thiazole enhanced potency, though it slightly reduced selectivity compared to the non-fluorinated analogue. nih.gov

These SAR studies collectively demonstrate that the biological profile of these compounds can be finely tuned by modifying the adamantane core, the nature and position of linkers, and the substituents on the associated heterocyclic systems.

Exploration of Prodrug Strategies for Enhanced Biological Performance

A comprehensive search of scientific databases and patent literature did not yield any specific studies detailing the design, synthesis, and biological evaluation of prodrugs derived from this compound. Consequently, there is no available data to construct a detailed analysis or data table on this topic as it directly pertains to the specified compound.

The incorporation of the bulky and lipophilic adamantane group into various drug scaffolds is a known strategy in medicinal chemistry to enhance their ability to cross cell membranes and to potentially improve their metabolic stability. This characteristic suggests that this compound itself possesses properties that might be amenable to a prodrug approach to further optimize its biological performance.

In principle, the carboxylic acid group of this compound is a prime candidate for chemical modification to create ester or amide prodrugs. Such modifications could potentially:

Enhance Solubility: By masking the polar carboxylic acid group, solubility in either aqueous or lipid environments could be modulated.

Improve Permeability: Esterification, for instance, can increase the lipophilicity of a compound, which may facilitate its passage across biological membranes.

Control Drug Release: The rate of hydrolysis of the ester or amide linkage back to the active carboxylic acid could be tailored by selecting different promoieties, thereby controlling the rate and duration of action of the parent drug.

However, without experimental data from studies on this compound prodrugs, any discussion of their potential for enhanced biological performance remains speculative. Research in this area would need to involve the synthesis of various prodrugs (e.g., alkyl esters, amino acid conjugates) and subsequent in vitro and in vivo studies to evaluate their stability, conversion rates to the parent drug, and resulting pharmacological activity.

The absence of such research indicates a potential area for future investigation in the development of adamantane-containing compounds for various biological applications.

Advanced Applications and Emerging Research Directions

Role as a Synthetic Building Block in Materials Science

The incorporation of the adamantyl group into polymer backbones or as a pendant group can significantly alter the material's properties. wikipedia.org The adamantane (B196018) cage's bulkiness disrupts polymer chain packing, which can enhance solubility and increase the fractional free volume, while its rigidity can lead to higher glass transition temperatures (Tg) and improved thermal stability. elsevierpure.comacs.orgresearchgate.net

Polymer Synthesis and Functionalization (e.g., polycarbonates, polyimides)

While direct polymerization of 5-(1-adamantyl)-2-furoic acid is not widely documented, the principles of using adamantane-containing monomers are well-established, particularly in high-performance polymers like polyimides. Adamantane-based diamines and dianhydrides are synthesized and then polymerized to create polyimides with exceptional properties. elsevierpure.comrsc.org For instance, polyimides derived from adamantane-containing diamines exhibit high glass transition temperatures (Tg), often ranging from 248 to 440 °C, excellent thermal stability with 10% weight loss temperatures exceeding 500 °C, and good solubility in organic solvents. elsevierpure.comrsc.org

The introduction of adamantyl groups, whether as part of the polymer backbone or as pendant moieties, restricts segmental mobility, leading to higher Tg values. researchgate.net Simultaneously, the bulky nature of the adamantane cage disrupts intermolecular chain interactions, which decreases packing density and crystallinity, thereby enhancing the polymer's solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP). elsevierpure.comacs.org Research on copolyimides with adamantyl ester pendant groups has shown that these modifications increase gas permeation and diffusion coefficients, a direct result of the increased fractional free volume created by the bulky adamantane units. acs.org These properties make adamantane-containing polymers, including potential polymers derived from this compound, promising candidates for applications such as transparent, heat-resistant films for optical and optoelectronic devices and as materials for gas separation membranes. rsc.orgrsc.org

Table 1: Thermal Properties of Adamantane-Based Polyimides This table presents representative data for polyimides synthesized from various adamantane-containing monomers, illustrating the typical effects of the adamantyl group on polymer properties. Data is compiled from multiple sources.

Polymer Type Monomers Glass Transition Temp. (Tg) 10% Weight Loss Temp. (Td10, N2) Solubility
Adamantane-based Polyimide 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides 248-308 °C elsevierpure.com > 500 °C elsevierpure.com Soluble in NMP, DMF, etc. elsevierpure.com
Adamantane-containing Polyimide 1,3-bis(4-aminophenyl) adamantane (ADMDA) + various dianhydrides 285-440 °C rsc.org > 500 °C rsc.org Good rsc.org
Poly(ether-imide) Diamine containing adamantyl phosphine (B1218219) oxide + various dianhydrides 221-283 °C researchgate.net 480-572 °C researchgate.net Soluble in NMP, DMAc, Chloroform researchgate.net

Semiconductor Materials for Organic Electronics and Optoelectronics

In the realm of organic electronics, the adamantane group is utilized to fine-tune the properties of semiconducting materials. Its incorporation as a side-group can enhance solubility, which is crucial for solution-based processing of electronic devices, without negatively impacting charge transport. researchgate.netrsc.org Research on diketopyrrolopyrrole (DPP) derivatives has shown that ethyladamantyl side groups can induce favorable π-π stacking through adamantyl-adamantyl interactions. researchgate.netrsc.org This close packing of the conjugated cores enhances charge hopping, leading to a significant increase in hole mobilities. researchgate.net

Furthermore, the adamantyl group's insulating nature and defined structure can be used to control the self-assembly of conjugated polymers. In studies involving poly(3-adamantylmethylthiophene), self-assembled monolayers (SAMs) with adamantyl headgroups were used to guide the epitaxial growth of the polymer, demonstrating a method to control molecular orientation and improve material quality for electronic applications. acs.org The furan (B31954) ring in this compound, being a π-conjugated system similar to thiophene, suggests that this molecule could serve as a monomer for creating novel organic semiconductors where the adamantyl moiety directs solid-state packing and enhances solubility and thermal stability. chemrxiv.orgnih.gov

Application in Supramolecular Chemistry and Host-Guest Systems

The adamantane cage is a classic guest molecule in supramolecular chemistry due to its ideal size, shape, and hydrophobicity for forming stable inclusion complexes with various macrocyclic hosts. nih.govmdpi.com This property is central to its application in building complex, non-covalently linked systems.

Interactions with Cyclodextrins (e.g., β-Cyclodextrin) and Cucurbit[n]urils

The adamantyl group fits snugly within the hydrophobic cavity of β-cyclodextrin (β-CD), forming a highly stable 1:1 host-guest complex. nih.govnih.gov This interaction is strong and specific, with association constants (Ka) typically in the range of 104 to 105 M-1. nih.govnih.gov The carboxylic acid function of this compound can further influence this binding, potentially interacting with the hydroxyl groups on the rim of the cyclodextrin (B1172386). nih.govmdpi.com Such well-defined interactions are fundamental for constructing more complex architectures, such as self-assembled nanoparticles for targeted delivery systems where adamantane-functionalized components are linked via cyclodextrin units. rsc.org

The interaction between adamantane derivatives and cucurbit[n]urils (CB[n]) is even stronger, particularly with cucurbit tandfonline.comuril (CB tandfonline.com). nih.govmdpi.comnih.gov The combination of the hydrophobic adamantane cage fitting into the CB tandfonline.com cavity and electrostatic interactions between a cationic group near the adamantane and the carbonyl portals of the host can lead to ultra-high binding affinities, with association constants reaching as high as 1010–1015 M-1. nih.govnih.govsnmjournals.org This exceptionally strong and specific recognition has been explored for pretargeted imaging, where an antibody conjugated to a CB tandfonline.com host is first administered, followed by a smaller, rapidly clearing adamantane-based imaging agent that binds tightly to the antibody at the target site. nih.govsnmjournals.org

Table 2: Binding Affinities of Adamantane Derivatives with Macrocyclic Hosts This table provides examples of association constants (Ka) for various adamantane guest molecules with β-Cyclodextrin and Cucurbit tandfonline.comuril hosts, demonstrating the strength of these non-covalent interactions.

Guest Molecule Host Molecule Association Constant (Ka) [M-1] Technique
Adamantane derivative (Alexa 488 labelled) β-Cyclodextrin 5.2 x 104nih.gov Fluorescence Correlation Spectroscopy nih.gov
Adamantane-appended PEGs β-Cyclodextrin 103 - 105 (Typical Range) nih.govmdpi.com Various
Adamantyl-functionalized NHC ligand Cucurbit tandfonline.comuril 9.5 x 108mdpi.com 1H NMR Titration mdpi.com
Adamantane derivatives (with cationic substituent) Cucurbit tandfonline.comuril ~1014snmjournals.org Isothermal Titration Calorimetry
Neutral Adamantane derivative (A1) Cucurbit tandfonline.comuril 1.4 x 1010 (Calculated from ΔG°) nih.gov Isothermal Titration Calorimetry nih.gov

Design of Self-Assembled Supramolecular Structures

The robust and highly specific host-guest interactions involving the adamantyl group are a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. rsc.orgtandfonline.comrsc.org By functionalizing different molecules with adamantane and a corresponding host like β-cyclodextrin, researchers can induce the formation of nanoparticles, vesicles, and hydrogels. rsc.orgrsc.org For example, two different types of polyacrylates, one functionalized with adamantane and the other with β-cyclodextrin, have been shown to self-assemble in solution to form stable nanoparticles. rsc.org Similarly, an anticancer ruthenium complex functionalized with β-cyclodextrin can self-assemble with an adamantane-appended tumor-targeting peptide to form discrete nanostructures. rsc.org The bifunctional nature of this compound, with its adamantyl guest and a carboxylate group that can be used for further conjugation, makes it an ideal candidate for designing such targeted, self-assembled systems.

Development as Chemical Probes for Biological Pathways and Imaging

The adamantane moiety is increasingly used in the design of chemical probes for biological imaging and diagnostics. nih.govnih.govnih.govrsc.org Its lipophilicity allows it to act as a membrane anchor, tethering a fluorescent dye or reactive probe to a cell membrane or within a protein's hydrophobic pocket. nih.govnih.gov This strategy improves the localization of the probe and can enhance its interaction with the intended biological target. nih.gov

For instance, adamantane derivatives have been incorporated into liposomes to create versatile platforms for studying surface recognition events at the cell membrane. nih.gov The adamantyl group anchors the probe in the lipid bilayer, while another part of the molecule, such as a carbohydrate, can be exposed to interact with specific cell receptors. nih.gov In the context of pretargeted imaging, the ultra-strong binding between adamantane and cucurbit tandfonline.comuril is being developed as a "supramolecular glue" for immuno-PET applications. nih.govsnmjournals.org An antibody-CB tandfonline.com conjugate targets a tumor, and a subsequently injected small adamantane-radioligand rapidly binds to it, providing a clear imaging signal with low background. snmjournals.org The this compound scaffold, which combines the adamantane anchor with a furan ring that can be part of a fluorophore system, represents a promising platform for developing the next generation of targeted chemical probes for biological imaging.

Investigation as Ligands in Coordination Chemistry

While specific studies on this compound as a ligand are not extensively documented, its structural components suggest significant potential in coordination chemistry, particularly in the formation of metal complexes, including those with lanthanide ions. The carboxylate group on the furan ring is a classic coordination site for metal ions. Furan derivatives and other similar carboxylic acids are known to act as ligands, binding to metal centers to form stable complexes.

The incorporation of the bulky adamantyl group is expected to impart unique properties to any resulting metal complex. This group can influence the steric environment around the metal center, potentially controlling the coordination number and geometry of the complex. Furthermore, the lipophilicity of the adamantane moiety could enhance the solubility of the metal complexes in nonpolar organic solvents, a valuable property for catalysis and materials fabrication.

In the context of lanthanide complexes, the ligand plays a crucial role in sensitizing the metal ion's luminescence, a phenomenon known as the "antenna effect." A suitable organic ligand can absorb UV light and efficiently transfer the energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelengths. The furoic acid moiety has the potential to act as such an antenna. The attached adamantane group could influence the photophysical properties by:

Insulating the Lanthanide Ion: The bulky cage can shield the emissive lanthanide center from solvent molecules that would otherwise quench the luminescence.

Dictating Solid-State Packing: In the crystalline state, the adamantane groups could direct intermolecular interactions, leading to specific crystal structures with potentially enhanced luminescent properties.

Research on lanthanide complexes with other functionalized organic ligands has demonstrated their utility in areas like bio-imaging, sensors, and light-emitting devices, suggesting a promising, albeit underexplored, field for adamantane-functionalized furoic acids.

Integration in Nanotechnology Research

In the field of nanotechnology, molecules that can serve as predictable and rigid building blocks are highly sought after for constructing well-defined nanoscale architectures. This compound is a prime candidate for such a role due to its distinct bifunctional nature.

The adamantane group acts as a rigid, three-dimensional anchor or spacer. Its diamondoid structure is not only robust and thermally stable but also has a well-defined size and shape. wikipedia.org This makes it an ideal component for creating supramolecular assemblies with predictable topologies. Adamantane derivatives are frequently used in host-guest chemistry, often with cyclodextrins, to form strong, non-covalent interactions that can drive the self-assembly of complex nanostructures. nih.gov

The furoic acid end of the molecule provides a versatile functional handle. The carboxylic acid can be used to:

Coordinate to Metal Ions or Clusters: This can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers, where the adamantyl groups decorate the pores or act as bulky spacers between layers. mdpi.com

Form Covalent Bonds: The acid can be converted to an acid chloride, ester, or amide, allowing it to be covalently integrated into larger polymeric structures. nih.gov

Engage in Hydrogen Bonding: The carboxylic acid can form strong and directional hydrogen bonds, enabling the self-assembly of molecules into tapes, sheets, or other patterns on surfaces or in the solid state.

The combination of the rigid adamantyl "brick" and the functional furoic acid "mortar" makes this compound a compelling molecular building block for creating advanced materials, including robust polymers, porous solids, and functional surface coatings. nih.govresearchgate.net

Environmental Chemistry Applications

The environmental fate of a synthetic compound is a critical aspect of its life cycle. While comprehensive environmental studies on this compound are limited, its biodegradability can be inferred from the known behavior of its constituent parts: the furan ring and the adamantane cage.

Furan Moiety: The furan component, specifically the 2-furoic acid structure, is known to be a target for microbial degradation. nih.gov Several bacterial species, such as Pseudomonas and Cupriavidus, have been identified that can metabolize furan compounds. nih.govasm.org The degradation of furfural, a related compound, often proceeds through 2-furoic acid as a key intermediate before the ring is opened and the molecule is broken down into central metabolites like 2-oxoglutarate. nih.gov This suggests that the furoic acid portion of the molecule is likely susceptible to biodegradation under appropriate environmental conditions.

Adamantane Moiety: In stark contrast, the adamantane cage is known for its high stability and resistance to degradation. wikipedia.org Its structure, a perfectly stress-free arrangement of carbon atoms mimicking a diamond lattice, lacks reactive sites and is sterically hindered, making it a difficult substrate for microbial enzymes. wikipedia.orgresearchgate.net While some specialized microorganisms can perform oxidations on the adamantane cage, it is generally considered to be environmentally persistent. nih.gov This high metabolic stability is precisely why the adamantane group is often incorporated into drug molecules—to protect them from being broken down by enzymes in the body. nih.govnih.gov

Therefore, it is highly probable that this compound would exhibit differential biodegradability. The furoic acid ring may be cleaved and metabolized by certain microbes, while the adamantane-carbon bond and the adamantane cage itself would likely remain intact, leading to the accumulation of a persistent adamantane-containing fragment in the environment. This characteristic persistence is a significant factor to consider in the potential large-scale application of adamantane-based materials.

Challenges and Future Perspectives in 5 1 Adamantyl 2 Furoic Acid Research

Addressing Synthetic Challenges and Improving Yields and Purity

The primary synthesis of 5-(1-adamantyl)-2-furoic acid is often achieved through a Friedel-Crafts alkylation reaction. A common method involves reacting 2-furoic acid with 1-adamantyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as methylene (B1212753) chloride. rsc.org This process, while direct, presents several challenges that can impact yield and purity.

One significant challenge is the potential for side reactions. During the acid-catalyzed alkylation of 2-furoic acid with adamantyl alcohols, substitution of the carboxylic group can occur, leading to the formation of 1,5-dialkyl furans as byproducts. researchgate.net The reaction conditions must be carefully controlled to favor the desired C-5 substitution on the furan (B31954) ring. A reported synthesis yielded 65% of the target compound after purification by recrystallization, indicating that a substantial portion of the reactants is converted into other products or remains unreacted. rsc.org

Future research is focused on optimizing these synthetic routes. This includes the exploration of alternative catalysts and reaction conditions to minimize byproduct formation. For instance, the use of Lewis acids such as aluminum or bismuth triflate has shown high efficiency in the adamantylation of other furan derivatives, achieving conversion rates of up to 97%. sciforum.netmdpi.com Adopting similar catalytic systems for 2-furoic acid could lead to significant improvements in yield and a reduction in purification steps. Furthermore, developing more selective C-H functionalization techniques could provide more direct and efficient pathways to the desired product. researchgate.netchemrxiv.org

Enhancing Selectivity and Specificity in Biological Interactions

A key motivation for incorporating an adamantane (B196018) moiety into bioactive molecules is to leverage its distinct physicochemical properties to enhance biological activity. The adamantyl group is a bulky and highly lipophilic "pharmacophore" that can increase a compound's ability to cross cell membranes. researchgate.netresearchgate.netrsc.org This property is often referred to as using a "lipophilic bullet" to hit biological targets. nih.gov

The challenge lies in translating this general enhancement into selective and specific interactions with target proteins or receptors. The steric bulk of the adamantane cage can be strategically employed to improve selectivity. For example, its size can prevent the metabolic breakdown of a drug by sterically hindering the access of hydrolytic enzymes like esterases and amidases, thereby increasing the compound's plasma half-life. researchgate.net

Future efforts are directed toward designing derivatives of this compound that can bind to specific biological targets with high affinity and precision. This involves modifying the substitution pattern on both the adamantane and furan rings to optimize interactions with the target's binding site. By combining the adamantyl group with other pharmacophores, researchers aim to create hybrid molecules with improved therapeutic indices. nih.gov Studies on adamantyl-containing thiazole (B1198619) derivatives, for instance, have shown that such tailored structural modifications can lead to promising candidates for treating infections like Trypanosomiasis, with some analogues exhibiting high selectivity. rsc.org The goal is to move beyond the general lipophilic effect and achieve specific, high-affinity binding to novel molecular targets. researchgate.net

Development of Novel Analytical Techniques for Complex Derivatives

The characterization of this compound and its more complex derivatives relies on a suite of standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation patterns. nih.govnih.gov Infrared (IR) spectroscopy is also used to identify characteristic functional groups. nih.gov

However, as more complex and subtly varied derivatives are synthesized, the need for more advanced and sensitive analytical methods grows. A significant challenge is the unambiguous characterization of regioisomers or stereoisomers that may be formed during synthesis.

To address this, researchers are turning to more sophisticated analytical and computational tools. One emerging area is the use of computational simulations, such as Density Functional Theory (DFT), to predict and help assign vibrational modes in IR and Raman spectra. nih.gov This combination of experimental spectroscopy with theoretical calculations can provide a much deeper and more accurate understanding of the molecular structure. For furan derivatives in general, analytical methods like bromination and absorptiometry have been used, but these may lack the specificity required for complex mixtures. The future development of analytical methodologies will likely involve the hyphenation of high-resolution chromatography (e.g., HPLC, GC) with advanced mass spectrometry (e.g., tandem MS/MS) to separate and identify trace impurities and complex derivatives in various matrices.

Interdisciplinary Research for Broadening Application Scope (e.g., chemo-biological, materials-biological interfaces)

The unique properties of the adamantane group make this compound a prime candidate for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science. pensoft.net The adamantane moiety's strong, non-covalent interactions and lipophilicity are key to these applications. rsc.org

In the chemo-biological sphere, adamantane derivatives are extensively used as building blocks for sophisticated drug delivery systems (DDS). researchgate.net The adamantane cage exhibits a high affinity for the hydrophobic cavity of cyclodextrins, forming stable host-guest complexes. This interaction can be used to improve the solubility and bioavailability of drugs. pensoft.netresearchgate.net Furthermore, the lipophilicity of adamantane facilitates its incorporation into liposomes, which can serve as models for cell membranes or as nano-vesicles for targeted drug delivery. pensoft.net Studying these interactions helps elucidate the mechanisms of cellular recognition and receptor targeting. pensoft.net

Looking forward, the application scope is expanding into materials science. Adamantane's rigid structure is being exploited in the design of novel polymers and molecular electronic devices. researchgate.netresearchgate.net Derivatives of this compound could serve as monomers for creating advanced polymers with tailored thermal and mechanical properties or as components in the development of new functional materials at the materials-biological interface.

Identification of Novel Molecular and Cellular Targets for Biological Activity

Adamantane-containing compounds are known to exhibit a remarkably broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govmdpi.com The original adamantane drug, amantadine, targets the M2 ion channel of the influenza A virus, while memantine (B1676192) is an antagonist of the NMDA receptor. rsc.org These examples highlight the potential of the adamantane scaffold to interact with a diverse range of biological targets.

A significant ongoing challenge is to identify new and specific molecular and cellular targets for compounds like this compound and its derivatives. This requires extensive biological screening and mechanism-of-action studies. For example, various derivatives containing the 5-(1-adamantyl) moiety linked to different heterocyclic systems, such as 1,3,4-thiadiazoles or 1,2,4-triazoles, have been synthesized and tested against panels of pathogenic microbes. nih.gov

These screening efforts have yielded promising results. Certain 5-(1-adamantyl)-1,3,4-thiadiazole derivatives displayed marked activity against Gram-positive bacteria, while others were active against Gram-negative bacteria or the fungus Candida albicans. nih.gov Similarly, Schiff bases derived from 5-(1-adamantyl)-4-amino-2,4-dihydro-3H-1,2,4-triazol-3-thione have been screened for antibacterial activity. nih.gov Future research will involve leveraging techniques like proteomics and genomics to pinpoint the specific proteins or cellular pathways that these compounds modulate, paving the way for the development of new therapeutics with novel mechanisms of action.

Interactive Table: Research Findings on Adamantane Derivatives This table summarizes key research findings related to the development and application of adamantane-containing compounds.

Research AreaKey FindingSignificanceReference
SynthesisFriedel-Crafts alkylation of 2-furoic acid with 1-adamantyl chloride yields this compound.Provides a direct, albeit moderate-yield (65%), route to the target compound. rsc.org
Biological ActivityAdamantyl-thiazole derivatives exhibit potent and selective trypanocidal activity.Demonstrates the potential for designing targeted therapies for neglected tropical diseases. rsc.org
Analytical MethodsComputational DFT methods can be used to simulate and assign vibrational modes in IR spectra of adamantane derivatives.Enhances the structural elucidation of complex molecules beyond standard spectroscopic techniques. nih.gov
Interdisciplinary ApplicationAdamantane's lipophilicity allows for its incorporation into liposomes, serving as a model for cell membrane interactions.Aids in understanding cellular recognition and developing targeted drug delivery systems. pensoft.net
Target IdentificationDerivatives of 5-(1-adamantyl)-1,3,4-thiadiazole show specific activity against different classes of bacteria.Highlights the potential to develop new antibacterial agents with specific microbial targets. nih.gov
Sustainable SynthesisFuroic acid, derivable from biomass, can undergo aqueous Diels-Alder reactions.Offers a green chemistry route to complex cyclic compounds from renewable feedstocks. nih.govrsc.org

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For this compound, this presents both a challenge to existing methods and an opportunity for innovation. The classical Friedel-Crafts synthesis often requires stoichiometric amounts of a Lewis acid catalyst, which generates significant chemical waste. rsc.org

Future advancements are focused on developing more sustainable and atom-economical synthetic strategies. A key advantage of this particular molecule is that one of its precursors, 2-furoic acid, is a platform chemical that can be readily derived from biomass sources like furfural. nih.govnih.govchempoint.com This positions it as a renewable building block for chemical synthesis. chempoint.com

Research into greener synthetic methods includes:

Catalytic C-H Functionalization: Developing catalysts that can directly and selectively activate a C-H bond on the furan ring for coupling with an adamantyl source would be highly atom-economical, avoiding the need for pre-functionalized starting materials. researchgate.netchemrxiv.org

Green Reaction Conditions: The use of water as a solvent is a cornerstone of green chemistry. It has been shown that Diels-Alder reactions involving furoic acid derivatives can be significantly rate-enhanced in water, offering a sustainable pathway to complex cyclic structures. nih.govrsc.org

By embracing these sustainable methodologies, the synthesis of this compound and its derivatives can become more environmentally friendly and economically viable.

Q & A

Q. What synthetic methodologies are commonly employed for 5-(1-Adamantyl)-2-furoic acid?

The synthesis of adamantyl-substituted furoic acids typically involves coupling reactions between adamantane derivatives and functionalized furan precursors. For example, method C in describes the preparation of a structurally related adamantyl-furoic acid derivative via sulfonylation and subsequent functional group transformations, yielding a 46% isolated product . Key steps include protecting group strategies and purification via column chromatography. Researchers should optimize reaction conditions (e.g., temperature, solvent) to enhance yields, as adamantyl groups may sterically hinder reactivity.

Q. How is the structural integrity and purity of this compound validated?

Characterization relies on multimodal analytical techniques:

  • NMR Spectroscopy : Proton signals for adamantyl groups typically appear as multiplets in the δ = 1.60–1.79 ppm range, while furan protons resonate at δ = 6.58–7.19 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., m/z 367 [M+H]+ for a related compound) .
  • HPLC : Purity assessment (e.g., 98% purity via reverse-phase HPLC with CH₃CN/H₂O gradients) ensures minimal impurities for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous adamantane-carboxylic acids (e.g., CAS 828-51-3) require precautions such as:

  • Use of personal protective equipment (gloves, goggles) to avoid skin/eye contact .
  • Storage in cool, dry conditions away from oxidizers .
  • Disposal via licensed hazardous waste facilities, adhering to local regulations .

Advanced Research Questions

Q. How does the adamantyl moiety influence the physicochemical and biological properties of this compound?

The adamantyl group enhances lipophilicity, improving membrane permeability and metabolic stability. For example, adamantyl-substituted inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) exhibit enhanced target engagement due to hydrophobic interactions with enzyme pockets . Computational modeling (e.g., molecular docking) can predict binding affinities, while logP measurements quantify lipophilicity for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in reported biological activity data for adamantyl-furoic acid derivatives?

Discrepancies may arise from assay variability (e.g., cell lines, inhibitor concentrations). For instance, TOFA (5-(tetradecyloxy)-2-furoic acid), a structurally distinct ACC inhibitor, shows IC₅₀ differences depending on tissue-specific ACC isoforms . To address this:

  • Standardize assay conditions (e.g., enzyme source, substrate concentration).
  • Use isotopic labeling (e.g., ¹³C in ) to track metabolic fate and validate target engagement.
  • Cross-validate findings with orthogonal methods (e.g., siRNA knockdowns or CRISPR-edited cell lines) .

Q. What strategies are effective for optimizing the therapeutic potential of this compound derivatives?

  • SAR Studies : Modify substituents on the furan ring (e.g., halogens, methyl groups) to balance potency and solubility. demonstrates that 5-aryl-furoic acids exhibit varied bioactivity depending on electronic effects .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl esters) may improve oral bioavailability .
  • Combination Therapy : Pair with agents targeting complementary pathways (e.g., fatty acid synthase inhibitors) to overcome resistance mechanisms .

Q. What advanced analytical techniques are recommended for studying metabolic pathways involving this compound?

  • Stable Isotope Tracing : Use ¹³C-labeled analogs to monitor incorporation into metabolic intermediates (e.g., acetyl-CoA derivatives) .
  • Metabolomics : LC-MS/MS profiling can identify downstream metabolites and off-target effects .
  • X-ray Crystallography : Resolve enzyme-inhibitor complexes to guide rational drug design .

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